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molecular formula C10H16O B1582330 2,10-Epoxypinane CAS No. 6931-54-0

2,10-Epoxypinane

Cat. No. B1582330
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-UHFFFAOYSA-N
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Patent
US05994598

Procedure details

A five-Liter reactor, equipped with an efficient water-cooled condenser, a thermometer and a mechanical stirrer, was charged with 1000 grams of beta pinene oxide. The reaction vessel was cooled to 0° C. using an ice bath. Glacial acetic acid (540 ml) was then added in a single portion. Within minutes the internal temperature of the reaction mixture increased to roughly 150° C. TLC analysis indicated that all the epoxide was converted into either perillyl alcohol directly in an estimated yield of greater than 40% or acetate G in a yield of greater than 40% or an undetermined amount of diacetate (based on integration of NMR spectra). This 1600 grams of material was used directly in the next reaction without further characterization or purification. Of the 1600 grams of crude reaction mixture obtained, one-half was placed into the one-liter distillation flask and the other half was placed into the liter-dropping funnel. The reaction apparatus was placed under vacuum at 1.5 mm Hg and the distillation flask was then heated to 110° C. and then gradually increased to 150° C. Under these conditions the acetic acid present in the crude mixture was removed first and collected in the traps. Alternatively before hand, the crude reaction mixture was fractionally distilled under vacuum so that all the volatiles that had a boiling point less than 85° C. were removed. The resulting residue was then placed into the distillation pot shown in FIG. 1. Once all the volatiles were removed in a twelve hour period, passage of the vapors of acetate (B) at 150° C. and 1.5 mm Hg through the hot quartz tube at 600° C. resulted in the elimination of acetic acid and formation of acetates (B) and (G). A low evaporation rate of 20 grams per hour was used. After thirty-six hours, 1600 ml of distillate was collected. TLC and NMR analysis indicated the distillate consisted of acetic acid, perillyl alcohol and a small amount of perillyl acetate. The high temperatures cause the loss of the C(7) acetate to directly afford perillyl alcohol. The combined distillate was distilled using an efficient five-foot silver jacketed vigreaux column to provide 700 ml of acetic acid, 405 grams of perillyl alcohol in a yield of 36%, 58 grams of alcohol (H) in a yield of 5% and more than 400 grams of an unknown polymer. It was observed that rapid evaporation rates lead to incomplete pyrolysis and the isolation of unreacted (G) in the distillate. More importantly, heating (G) at temperatures greater than 50° C. above its boiling point (to achieve a higher evaporation rate) lead to the formation of a thick viscous oil that did not undergo pyrolysis and hence decreased the efficiency of the overall transformation. In general, a tube furnace oven temperature greater than 500° C. but less than 700° C. was adequate. Analytical runs in 10-gram scales indicated the optimum temperatures were between 550° C. and 600° C. Slow distillation rates allowed the conversion to occur in one pass. However, pyrolyzed material which contained unreacted acetate (E) was resubmitted for a second pyrolysis without decomposition of the perillyl alcohol previously produced.
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
perillyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
material
Quantity
1600 g
Type
reactant
Reaction Step Six
Quantity
540 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9]1.CC([C@@H]1CC=[C:18]([CH2:21][OH:22])CC1)=C.C([O-])(=O)C.CC(CC(O)=O)=O>C(O)(=O)C.O>[CH3:11][C:2]([CH:3]1[CH2:4][CH:5]=[C:6]([CH2:9][O:10][C:21]([CH3:18])=[O:22])[CH2:7][CH2:8]1)=[CH2:1]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
CC1(C2CCC3(C1C2)CO3)C
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
perillyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)O
Step Six
Name
material
Quantity
1600 g
Type
reactant
Smiles
Step Seven
Name
Quantity
540 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
TEMPERATURE
Type
TEMPERATURE
Details
Within minutes the internal temperature of the reaction mixture increased to roughly 150° C
CUSTOM
Type
CUSTOM
Details
Of the 1600 grams of crude reaction mixture
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
one-half was placed into the one-liter distillation flask
TEMPERATURE
Type
TEMPERATURE
Details
the distillation flask was then heated to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
gradually increased to 150° C
CUSTOM
Type
CUSTOM
Details
Under these conditions the acetic acid present in the crude mixture was removed first
CUSTOM
Type
CUSTOM
Details
collected in the traps
CUSTOM
Type
CUSTOM
Details
Alternatively before hand, the crude reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled under vacuum so that all the volatiles that
CUSTOM
Type
CUSTOM
Details
were removed
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was then placed into the distillation
CUSTOM
Type
CUSTOM
Details
Once all the volatiles were removed in a twelve hour period

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)COC(=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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